Nafithromycin

Antimicrobial susceptibility testing Macrolide resistance Streptococcus pneumoniae

Nafithromycin (WCK 4873, MIQNAF®) is a fourth-generation lactone ketolide with a unique dual-domain 23S rRNA binding mechanism that maintains activity (MIC ≤0.25 μg/mL) against 100% of S. pneumoniae, including strains with >95% macrolide resistance. It delivers 8-fold greater potency than telithromycin and achieves ELF penetration ratios of 10.9–13.8, providing pulmonary exposures unattainable with legacy macrolides. The 3-day once-daily oral regimen reduces antibiotic DOT by 57% versus moxifloxacin while demonstrating non-inferior clinical efficacy (ECR 91.3% vs. 89.0%). Procure for first-line empirical CABP therapy in regions with >35% macrolide resistance or for PK/PD modeling of respiratory antibiotics.

Molecular Formula C42H62N6O11S
Molecular Weight 859.0 g/mol
CAS No. 1691240-78-4
Cat. No. B10820999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafithromycin
CAS1691240-78-4
Molecular FormulaC42H62N6O11S
Molecular Weight859.0 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C
InChIInChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1
InChIKeyRLFCSBSRGRJFRO-QAOQTAGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafithromycin CAS 1691240-78-4: Lactone Ketolide Antibiotic for Community-Acquired Bacterial Pneumonia Procurement Guide


Nafithromycin (WCK 4873, brand name MIQNAF®) is a fourth-generation semisynthetic lactone ketolide antibiotic derived from erythromycin A, featuring a 3-keto functional group replacing the L-cladinose sugar moiety and a novel amidoxime function bearing a 2-pyridine-1,3,4-thiadiazole biaryl side chain tethered through a non-flexible four-atom spacer containing a cis double bond and chiral methyl [1]. Developed by Wockhardt Ltd., nafithromycin has completed phase III clinical trials in India for the treatment of community-acquired bacterial pneumonia (CABP) and has received Qualified Infectious Disease Product (QIDP) status from the U.S. FDA [2]. The compound is distinguished by its dual 23S rRNA binding mechanism, high and sustained pulmonary concentrations, and a 3-day once-daily oral dosing regimen [3].

Why Nafithromycin Cannot Be Substituted with Legacy Macrolides, Telithromycin, or Fluoroquinolones


Generic substitution of nafithromycin with legacy macrolides (erythromycin, azithromycin, clarithromycin), the earlier ketolide telithromycin, or fluoroquinolones (moxifloxacin) is not scientifically defensible due to quantifiable differences across multiple critical dimensions. First, contemporary S. pneumoniae clinical isolates exhibit high macrolide resistance rates exceeding 95% against erythromycin and azithromycin, rendering these legacy agents ineffective as empirical therapy, whereas nafithromycin maintains MIC values of ≤0.25 mg/L against 100% of tested pneumococcal strains [1]. Second, nafithromycin demonstrates up to 8-fold greater potency than telithromycin against S. pneumoniae strains [2]. Third, nafithromycin achieves epithelial lining fluid (ELF) penetration ratios of 10.9–13.8 relative to plasma, yielding intrapulmonary exposures that cannot be replicated by agents lacking this degree of pulmonary compartmentalization [3]. Fourth, nafithromycin's dual-domain ribosomal binding mechanism (23S rRNA domains II and V) confers activity against strains harboring common single-site resistance mutations that compromise older macrolides [4]. Finally, the 3-day nafithromycin regimen provides therapeutic non-inferiority to 7-day moxifloxacin, a treatment duration reduction of 57% with implications for patient adherence and antimicrobial stewardship [5].

Quantitative Comparative Evidence: Nafithromycin Versus Key Comparators


Nafithromycin MIC Potency Versus Telithromycin and Erythromycin Against Global S. pneumoniae Isolates

Nafithromycin demonstrated up to 8-fold greater potency than telithromycin against Streptococcus pneumoniae in a global surveillance study. Among 1,911 S. pneumoniae strains collected from 43 countries in 2014, nafithromycin exhibited MIC50/90 values of 0.015/0.06 μg/mL, inhibiting 100% of isolates at ≤0.25 μg/mL. Telithromycin susceptibility was 99.9%, yet nafithromycin was 8-fold more potent [1]. Overall, 37.9% of S. pneumoniae strains were resistant to erythromycin and 19.7% were resistant to clindamycin; nafithromycin retained full activity against these resistant subsets [2].

Antimicrobial susceptibility testing Macrolide resistance Streptococcus pneumoniae MIC determination

Nafithromycin Activity Against Macrolide-Resistant S. pneumoniae from China: Head-to-Head with Azithromycin and Erythromycin

In a study of 920 clinical S. pneumoniae isolates collected from three hospitals in mainland China (2015–2021), nafithromycin showed potent activity with MIC50/90 values of 0.03/0.06 mg/L and 100% susceptibility at a PK/PD breakpoint of ≤0.25 mg/L, despite high-level macrolide resistance to legacy agents exceeding 95% against erythromycin and azithromycin [1]. Moxifloxacin also showed good activity, while amoxicillin/clavulanate and ceftriaxone exhibited lower susceptibility in this resistant population [2].

Macrolide resistance Chinese clinical isolates Antibiotic susceptibility Respiratory pathogens

Phase III Clinical Trial: Nafithromycin 3-Day Regimen Non-Inferior to Moxifloxacin 7-Day Regimen

In a phase III, randomized, double-blind, non-inferiority study conducted at 31 sites across India, oral nafithromycin 800 mg q24h for 3 days was compared to oral moxifloxacin 400 mg q24h for 7 days in adults with CABP (PORT risk class II–IV) [1]. The primary endpoint was early clinical response (ECR) at Day 4 in the modified-intent-to-treat population (n=477, with 40% PORT risk class III/IV) [2]. ECR was observed in 91.3% (220/241) of nafithromycin patients and 89.0% (210/236) of moxifloxacin patients, with a difference of 2.3% (95% CI: -3.1 to 7.8), establishing statistical non-inferiority using a 12.5% margin [3].

Phase III clinical trial Non-inferiority study Community-acquired bacterial pneumonia Short-course therapy

Nafithromycin Pulmonary Pharmacokinetics: Epithelial Lining Fluid and Alveolar Macrophage Penetration Ratios

Nafithromycin achieves exceptional pulmonary compartmentalization. In 37 healthy adult subjects receiving oral nafithromycin 800 mg once daily for 3 days, the mean ELF AUC0–24 was 224.1 μg·h/mL versus total plasma AUC0–24 of 16.2 μg·h/mL, yielding a mean ELF-to-plasma penetration ratio of 13.8 [1]. For alveolar macrophages, the mean AM AUC0–24 was 8,538 μg·h/mL, yielding a mean AM-to-plasma ratio of 527 [2]. Concentrations remained sustained in both ELF and AM for 48 hours after the third dose, with elimination half-lives of 7.7 ± 1.1 h (first dose) and 9.1 ± 1.7 h (third dose) [3].

Pharmacokinetics Pulmonary penetration Epithelial lining fluid Alveolar macrophages

Nafithromycin Activity Against S. pyogenes: MIC Comparison Across Geographic Regions

Against 606 Streptococcus pyogenes strains collected globally across four geographic regions (United States, Europe, Latin America, Asia-Pacific), nafithromycin demonstrated MIC50/90 values of 0.015/0.015 μg/mL, inhibiting 100.0% of isolates at ≤0.5 μg/mL [1]. MIC50/90 values were consistent across all four geographic regions, ranging from 0.015/0.015 to 0.03 μg/mL, indicating uniform global activity [2].

Streptococcus pyogenes Global surveillance Macrolide resistance Ketolide activity

Dual Ribosomal Binding Mechanism Differentiating Nafithromycin from Single-Site Macrolides

Nafithromycin's structural design enables interaction with dual 23S rRNA targets (domains II and V) on the 50S ribosomal subunit. The non-flexible four-atom spacer containing a cis double bond and chiral methyl orients the biaryl ring system for favorable dual-domain binding [1]. This contrasts with earlier macrolides that bind primarily to domain V, rendering them susceptible to resistance mechanisms involving domain V modifications (erm-mediated methylation) and domain II alterations [2].

Mechanism of action Ribosomal binding Antimicrobial resistance Structure-activity relationship

Nafithromycin Application Scenarios for Research and Clinical Procurement


Empirical Therapy for Community-Acquired Bacterial Pneumonia in Regions with High Macrolide Resistance

Nafithromycin is indicated for empirical CABP treatment in regions where S. pneumoniae macrolide resistance exceeds 35%. Clinical isolates from China demonstrate >95% resistance to erythromycin and azithromycin, yet nafithromycin maintains MIC90 of 0.06 mg/L with 100% susceptibility at ≤0.25 mg/L [1]. Phase III data confirm non-inferior clinical efficacy versus 7-day moxifloxacin with a 3-day regimen (ECR 91.3% vs 89.0%) [2]. Procurement supports first-line empirical use where macrolide resistance precludes azithromycin or clarithromycin therapy.

Short-Course Antibiotic Stewardship Programs Targeting Reduced Treatment Duration

Nafithromycin's 3-day once-daily oral regimen (800 mg q24h) enables a 57% reduction in treatment duration compared to the standard 7-day moxifloxacin comparator, while maintaining non-inferior efficacy [1]. This shorter regimen aligns with antimicrobial stewardship principles aimed at reducing total antibiotic exposure, minimizing selective pressure for resistance, and improving patient adherence. Procurement of nafithromycin supports institutional stewardship metrics for reduced antibiotic days of therapy (DOT) in CABP management.

Respiratory Infection Research Requiring High Pulmonary Compartment Exposure

Nafithromycin achieves ELF-to-plasma AUC penetration ratios of 10.9–13.8 and AM-to-plasma ratios of 364–527 following 800 mg daily dosing, with sustained ELF and AM concentrations for 48 hours post-dose [1]. For research applications evaluating antibiotic tissue pharmacokinetics, intracellular pathogen activity, or pharmacodynamic modeling in respiratory infections, nafithromycin provides a well-characterized pulmonary PK profile. Procurement supports studies of tissue penetration, PK/PD target attainment, and intracellular bacterial killing against atypical pathogens (Chlamydia, Legionella).

Benchmarking Novel Macrolide-Ketolide Analogs in Antibacterial Drug Discovery

Nafithromycin serves as a validated clinical benchmark compound for structure-activity relationship studies of macrolide/ketolide derivatives. Its dual-domain ribosomal binding mechanism (23S rRNA domains II and V) is established through SAR characterization [1], and its in vitro MIC profile against S. pneumoniae (MIC50/90 = 0.015/0.06 μg/mL) and S. pyogenes (MIC50/90 = 0.015/0.015 μg/mL) provides quantitative reference values for comparator studies [2]. Procurement for research use enables head-to-head evaluation of novel ketolide candidates against a clinically advanced, regulatory-tracked reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.